molecular formula C25H22BrN3O3S B11684443 ethyl 4-{3-[(Z)-{(2E)-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

ethyl 4-{3-[(Z)-{(2E)-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Cat. No.: B11684443
M. Wt: 524.4 g/mol
InChI Key: WVTFZKDCOAUBNM-HMAPJEAMSA-N
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Description

ETHYL 4-(3-{[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a combination of several functional groups, including a thiazolidinone ring, a pyrrole ring, and a benzoate ester

Preparation Methods

The synthesis of ETHYL 4-(3-{[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling reactions: The thiazolidinone and pyrrole intermediates are then coupled using a suitable linker, such as a benzoate ester, under conditions that promote the formation of the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ETHYL 4-(3-{[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced thiazolidinone or pyrrole derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents.

    Material Science: The compound’s ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which ETHYL 4-(3-{[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form stable interactions with these targets, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

ETHYL 4-(3-{[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE can be compared with other similar compounds, such as:

    Thiazolidinone derivatives: These compounds share the thiazolidinone ring and have similar biological activities.

    Pyrrole derivatives: Compounds with a pyrrole ring are known for their diverse biological activities and can be used in similar applications.

    Benzoate esters: These compounds are commonly used in medicinal chemistry and material science due to their stability and reactivity.

The uniqueness of ETHYL 4-(3-{[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE lies in its combination of these functional groups, which allows it to exhibit a wide range of chemical and biological activities.

Properties

Molecular Formula

C25H22BrN3O3S

Molecular Weight

524.4 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-[2-(4-bromophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C25H22BrN3O3S/c1-4-32-24(31)17-5-11-21(12-6-17)29-15(2)13-18(16(29)3)14-22-23(30)28-25(33-22)27-20-9-7-19(26)8-10-20/h5-14H,4H2,1-3H3,(H,27,28,30)/b22-14-

InChI Key

WVTFZKDCOAUBNM-HMAPJEAMSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Br)S3)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3)C

Origin of Product

United States

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